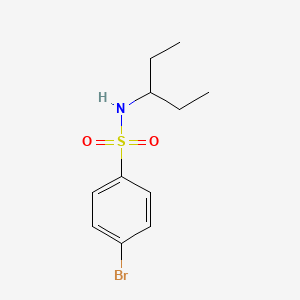
4-bromo-N-(1-ethylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-ethylpropyl)benzenesulfonamide, also known as BES, is a chemical compound that has been widely used in scientific research applications. BES is a sulfonamide derivative that has been used as a protein inhibitor and has been shown to have potential therapeutic properties.
Mécanisme D'action
4-bromo-N-(1-ethylpropyl)benzenesulfonamide inhibits protein activity by binding to the protein and disrupting its function. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide also binds to the colchicine binding site of tubulin, preventing microtubule formation. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has been shown to bind to the ATP binding site of Hsp90, inhibiting its chaperone activity. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide also inhibits the proteasome by binding to its active site.
Biochemical and Physiological Effects:
4-bromo-N-(1-ethylpropyl)benzenesulfonamide has been shown to have potential therapeutic properties. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inhibiting the activity of Hsp90. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the activity of carbonic anhydrase. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has been shown to have neuroprotective properties by inhibiting the activity of the proteasome. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has also been shown to have antifungal properties by inhibiting the activity of tubulin.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(1-ethylpropyl)benzenesulfonamide has several advantages for lab experiments. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide is a small molecule that can easily penetrate cells and tissues. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide is also stable and can be stored for long periods of time. However, 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has some limitations for lab experiments. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has low solubility in water, which can limit its use in aqueous solutions. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide can also have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 4-bromo-N-(1-ethylpropyl)benzenesulfonamide. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has potential therapeutic properties that can be further investigated for the treatment of cancer, inflammation, and neurodegenerative diseases. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide can also be modified to improve its solubility and specificity for target proteins. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide can also be used in combination with other drugs to improve their efficacy. Further research on 4-bromo-N-(1-ethylpropyl)benzenesulfonamide can provide valuable insights into the mechanisms of protein inhibition and their role in biological processes.
In conclusion, 4-bromo-N-(1-ethylpropyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research applications. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has potential therapeutic properties and has been shown to inhibit the activity of several proteins. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for research on 4-bromo-N-(1-ethylpropyl)benzenesulfonamide.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1-ethylpropyl)benzenesulfonamide involves the reaction of 4-bromoaniline and 1-ethylpropylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified using column chromatography to obtain pure 4-bromo-N-(1-ethylpropyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-bromo-N-(1-ethylpropyl)benzenesulfonamide has been widely used in scientific research for its protein inhibitory properties. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has been shown to inhibit the activity of several proteins, including carbonic anhydrase, tubulin, and Hsp90. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has also been used as an inhibitor of the proteasome, a complex that degrades proteins in cells. 4-bromo-N-(1-ethylpropyl)benzenesulfonamide has been used in studies to investigate the role of these proteins in various biological processes.
Propriétés
IUPAC Name |
4-bromo-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKDRGGTCIRQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-8-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5845516.png)
![1-(2-furyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5845519.png)

![N'-[(4-iodobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5845528.png)
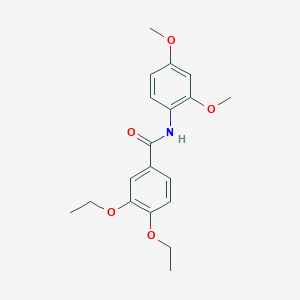
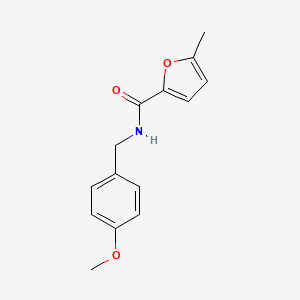
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5845548.png)
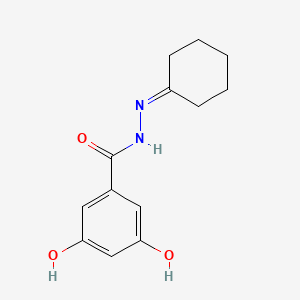
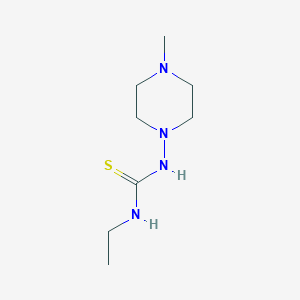
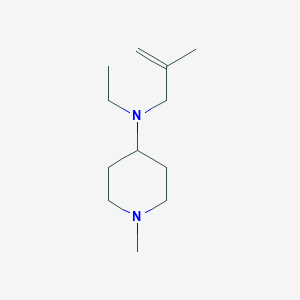
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845597.png)
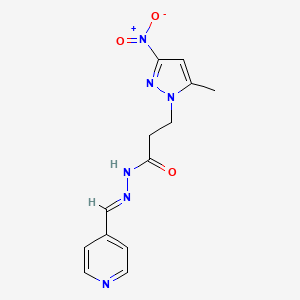
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5845617.png)
![2-{[ethyl(4-methylphenyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5845629.png)